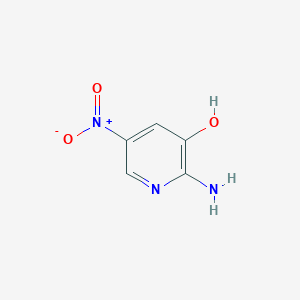

2-Amino-5-nitropyridin-3-ol

描述

Overview of Substituted Pyridinol Derivatives in Contemporary Chemical Research

Substituted pyridinol derivatives are a class of organic compounds that feature a pyridine (B92270) ring—a six-membered aromatic ring containing one nitrogen atom—adorned with a hydroxyl group (-OH) and other substituents. These derivatives are of considerable interest in various domains of chemical research, including medicinal chemistry, materials science, and catalysis. nih.gov

In medicinal chemistry, the pyridinol scaffold is a key component in the development of new therapeutic agents. researchgate.net The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, influencing the compound's solubility and ability to interact with biological targets. nih.gov The hydroxyl group, along with other substituents, can be modified to fine-tune the electronic and steric properties of the molecule, thereby optimizing its pharmacological activity. For instance, substituted pyridine derivatives have been investigated for their potential in treating cancer and other disorders by targeting signaling pathways like those involving platelet-derived growth factor (PDGF). google.com

In the realm of materials science, substituted pyridinols are explored for their optical and electronic properties. The arrangement of electron-donating and electron-withdrawing groups on the pyridine ring can lead to compounds with significant nonlinear optical (NLO) activity, making them candidates for applications in optoelectronics. rsc.org Furthermore, the ability of these compounds to form co-crystals with other molecules opens up avenues for designing materials with tailored properties. researchgate.netresearchgate.net

The Distinctive Structural Features of 2-Amino-5-nitropyridin-3-ol

This compound is a heterocyclic organic compound with the chemical formula C₅H₅N₃O₃. chemscene.com Its structure is characterized by a pyridine ring substituted with three functional groups: an amino group (-NH₂) at the 2-position, a nitro group (-NO₂) at the 5-position, and a hydroxyl group (-OH) at the 3-position. chemscene.comsmolecule.com

This specific arrangement of functional groups imparts a unique combination of electronic effects. The amino group is a strong electron-donating group, while the nitro group is a potent electron-withdrawing group. This "push-pull" electronic configuration across the pyridine ring, coupled with the hydroxyl group's properties, results in a molecule with a significant dipole moment and potential for interesting chemical reactivity. The presence of these functional groups also allows for the formation of various intermolecular interactions, such as hydrogen bonds, which play a crucial role in its crystal packing and physical properties. researchgate.net

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 908248-27-1 chemscene.com |

| Molecular Formula | C₅H₅N₃O₃ chemscene.com |

| Molecular Weight | 155.11 g/mol chemscene.com |

| Appearance | Solid cymitquimica.com |

| Purity | ≥98% chemscene.com |

| SMILES | OC1=CC(N+=O)=CN=C1N chemscene.com |

Historical Context and Emerging Research Trajectories for the Compound and its Related Scaffolds

The study of pyridine and its derivatives has a long history in organic chemistry. nih.gov The development of synthetic methods to introduce various substituents onto the pyridine ring has been a continuous area of research. Nitropyridine derivatives, in particular, have been recognized for their utility as intermediates in the synthesis of more complex molecules due to the reactivity of the nitro group. innospk.com

Historically, research on aminonitropyridines has been driven by their potential as NLO materials. rsc.org The combination of an electron-donating amino group and an electron-withdrawing nitro group on an aromatic ring is a classic design strategy for creating molecules with high second-order NLO susceptibility.

Emerging research trajectories for this compound and related scaffolds are expanding beyond NLO applications. The unique electronic and hydrogen-bonding capabilities of this molecule make it an interesting building block for the construction of supramolecular assemblies and co-crystals. researchgate.netresearchgate.net Research has shown that 2-amino-5-nitropyridine (B18323) can form co-crystals with various organic acids, and these co-crystals can exhibit different physical properties compared to the individual components. researchgate.netresearchgate.net

Furthermore, the biological activities of nitropyridine derivatives are an area of growing interest. smolecule.com The nitro group can be reduced in biological systems to form reactive species that may have antimicrobial or anticancer effects. smolecule.com While specific research on the biological activity of this compound is still emerging, the broader class of substituted pyridinols and nitropyridines shows promise in drug discovery. researchgate.netgoogle.com The investigation into the synthesis of various substituted pyridinol derivatives continues, with methods like copper-catalyzed coupling reactions providing access to a diverse range of these compounds for further study. acs.org

Structure

3D Structure

属性

IUPAC Name |

2-amino-5-nitropyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O3/c6-5-4(9)1-3(2-7-5)8(10)11/h1-2,9H,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXLVADZLQKGFIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70418719 | |

| Record name | 2-amino-5-nitropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70418719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

908248-27-1 | |

| Record name | 2-amino-5-nitropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70418719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Amino 5 Nitropyridin 3 Ol

Established Synthetic Pathways for 2-Amino-5-nitropyridin-3-ol

The synthesis of polysubstituted pyridines often requires carefully designed, regioselective strategies to ensure the correct placement of functional groups, as direct functionalization can lead to mixtures of isomers.

The direct nitration of 2-aminopyridine (B139424) derivatives is often challenging in terms of regioselectivity, typically yielding a mixture of 3-nitro and 5-nitro isomers, with the latter being the major product. orgsyn.org The separation of these isomers can be a tedious and inefficient process. orgsyn.org To overcome this, regioselective syntheses from specifically designed precursors are employed.

A notable and effective regioselective pathway to this compound involves the hydrolysis of a heterocyclic precursor, 6-nitrooxazolo[4,5-b]pyridin-2(3H)-one . chemicalbook.com This strategy circumvents the challenges of direct nitration by having the nitro group and the latent amino and hydroxyl functionalities pre-installed in a fused ring system. The subsequent ring-opening of the oxazolone (B7731731) ring under basic conditions proceeds in a controlled manner to yield the desired 2-amino-3-hydroxy substitution pattern on the 5-nitropyridine core. chemicalbook.com This method is advantageous as it avoids the formation of isomeric byproducts, ensuring a high-purity product.

The synthesis of this compound from its oxazolone precursor has been optimized to achieve high yields. The process involves a two-stage, one-pot procedure. chemicalbook.com The first stage is the base-mediated hydrolysis of the oxazolone ring. In the second stage, the reaction mixture is neutralized to precipitate the final product.

A reported procedure details the addition of an aqueous solution of sodium hydroxide (B78521) to an ethanolic solution of 6-nitrooxazolo[4,5-b]pyridin-2(3H)-one. chemicalbook.com The mixture is heated to 80 °C for 3 hours to ensure complete hydrolysis. chemicalbook.com Following the ring-opening, the reaction is quenched by the addition of concentrated hydrochloric acid. The pH is then carefully adjusted to 8 using a sodium carbonate solution, which causes the product to precipitate out of the solution. chemicalbook.com The resulting yellow solid is collected by filtration, affording this compound in a high yield of 86%. chemicalbook.com

Table 1: Optimized Reaction Conditions for the Synthesis of this compound chemicalbook.com

| Parameter | Value / Conditions |

| Precursor | 6-nitrooxazolo[4,5-b]pyridin-2(3H)-one |

| Stage 1: Hydrolysis | |

| Reagent | Sodium Hydroxide (NaOH) |

| Solvent | Ethanol (B145695) / Water |

| Temperature | 80 °C |

| Duration | 3 hours |

| Stage 2: Neutralization | |

| Reagents | Hydrochloric Acid (HCl), Sodium Carbonate (Na₂CO₃) |

| Final pH | 8 |

| Yield | 86% |

| Product Form | Yellow Solid |

Regioselective Synthesis Strategies from Precursor Compounds

Functional Group Interconversions and Derivatization Strategies

The three functional groups on the this compound ring—amino, nitro, and hydroxyl—each offer distinct sites for chemical modification, enabling its use as a versatile building block for more complex molecules. The reactivity of each group is influenced by the electronic nature of the pyridine (B92270) ring and the other substituents.

The amino group in aminopyridines is a key site for derivatization. Common reactions include diazotization and acylation.

Diazotization: The amino group can be converted to a diazonium salt, which is a versatile intermediate. For instance, the diazotization of aminopyridines using reagents like sodium nitrite (B80452) in the presence of a strong acid can lead to the formation of hydroxypyridines upon hydrolysis. google.comgoogle.com In a related example, 4-chloro-2-amino-3-nitropyridine is converted to 4-chloro-3-nitropyridin-2-ol via diazotization with sodium nitrite and hydrochloric acid, followed by heating to induce hydrolysis. google.comvulcanchem.com This demonstrates a standard method for replacing an amino group with a hydroxyl group.

Acylation: The amino group readily undergoes acylation with acyl chlorides or anhydrides to form amides. This reaction is frequently used to protect the amino group or to build more complex structures. N-acylation has been demonstrated for numerous aminopyridine and aminopyrimidine derivatives. researchgate.netsemanticscholar.org For example, the synthesis of N-(5-(4-chlorophenyl)-3-(methoxymethyl)-1H-pyrazole-4-yl)acetamides involves the acylation of the corresponding pyrazole (B372694) amine. researchgate.net

The strongly electron-withdrawing nitro group is a common precursor to an amino group via reduction. This transformation is fundamental in the synthesis of many biologically active compounds.

Reduction to Amine: The reduction of a nitro group on a pyridine ring to an amine is a well-established transformation. ambeed.com A variety of reducing agents can be employed, with catalytic hydrogenation being a common and effective method. evitachem.comasianpubs.org For example, catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst is a standard procedure. evitachem.com Chemical reduction using systems like iron in the presence of an acid (e.g., Fe/HCl) or tin(II) chloride (SnCl₂) are also widely used for converting aromatic nitro compounds to amines. orgsyn.orgambeed.com The reduction of 2-amino-5-bromo-3-nitropyridine (B172296) to 2,3-diamino-5-bromopyridine, for instance, is successfully achieved using iron powder and hydrochloric acid. researchgate.net This transformation converts the electron-withdrawing nitro group into an electron-donating amino group, significantly altering the electronic properties of the molecule.

The hydroxyl group of a pyridinol can act as a nucleophile and can be derivatized through reactions such as etherification and esterification.

Etherification: The hydroxyl group can be converted into an ether. This is typically achieved by deprotonating the hydroxyl group with a base to form an alkoxide, which then reacts with an alkyl halide. The synthesis of 2-methoxy-5-nitropyridine (B154726) from 2-chloro-5-nitropyridine (B43025) with sodium methoxide (B1231860) demonstrates the introduction of a methoxy (B1213986) group onto the pyridine ring. ntnu.no Similarly, the etherification of 5-bromo-3-nitropyridin-2-ol with ethyl bromoacetate (B1195939) under basic conditions is a known procedure.

Esterification: Esterification of the hydroxyl group can be accomplished by reaction with a carboxylic acid or its derivatives (like an acyl chloride or anhydride). evitachem.com The Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), is an effective method for forming esters from alcohols and carboxylic acids under mild conditions. smolecule.com

Conversion to Halogen: The hydroxyl group, particularly at the 2- or 4-position of a pyridine ring, can be converted to a chlorine atom using reagents like phosphorus oxychloride (POCl₃). google.com This conversion transforms the pyridinol into a reactive halopyridine, which is a valuable intermediate for nucleophilic substitution and cross-coupling reactions.

Transformations Involving the Nitro Group

Analogous Synthetic Methodologies and Reactivity Patterns from Related Nitropyridine Scaffolds

The synthesis and reactivity of the this compound scaffold can be understood by examining related nitropyridine structures. The interplay of the electron-withdrawing nitro group and the electron-donating amino and hydroxyl groups dictates the synthetic routes and chemical transformations available to this class of compounds.

A direct synthesis for this compound involves the hydrolysis of 6-nitrooxazolo[4,5-b]pyridin-2(3H)-one. chemicalbook.com In this procedure, treatment with sodium hydroxide in aqueous ethanol at 80°C, followed by neutralization with hydrochloric acid and pH adjustment, yields the target compound as a yellow solid. chemicalbook.com

Broader synthetic strategies and reactivity patterns can be inferred from analogous nitropyridine derivatives. The position of the nitro group is critical, as it activates the pyridine ring for certain reactions, particularly nucleophilic aromatic substitution.

Analogous Synthetic Methodologies

The synthesis of functionalized nitropyridines often involves either the direct nitration of a substituted pyridine or the introduction of functional groups onto a pre-existing nitropyridine core.

Nitration of Substituted Pyridines:

Direct nitration of pyridine itself is often low-yielding. researchgate.net However, the presence of activating groups can facilitate this reaction. For instance, 2-aminopyridine can be nitrated to form 2-amino-5-nitropyridine (B18323). chemicalbook.com This is typically achieved using a mixture of concentrated nitric and sulfuric acids. chemicalbook.com The conditions for such reactions need to be carefully controlled to achieve the desired regioselectivity and yield.

| Starting Material | Reagents | Product | Yield | Reference |

| 2-Aminopyridine | Concentrated H₂SO₄, fuming HNO₃ | 2-Amino-5-nitropyridine | 91.67% | chemicalbook.com |

| Pyridine-N-oxide | Fuming HNO₃, H₂SO₄ | 4-Nitropyridine-N-oxide | Good | sciencemadness.org |

Modification of Nitropyridine Scaffolds:

A common strategy involves using a readily available nitropyridine, such as a chloro-nitropyridine, and performing nucleophilic substitution reactions to introduce other functional groups. The chlorine atom in compounds like 2-chloro-5-nitropyridine is activated by the nitro group and can be displaced by various nucleophiles.

For example, the synthesis of 2-fluoro-5-nitropyridine (B1295090) has been achieved from 2-amino-5-nitropyridine via diazotization in hydrofluoric acid. cdnsciencepub.com This fluorinated product is highly reactive and can undergo further substitutions. cdnsciencepub.com Similarly, 2-chloro-3-nitropyridines are valuable precursors for creating fused ring systems like isoxazolo[4,5-b]pyridines through intramolecular nucleophilic substitution of the nitro group. beilstein-journals.org

| Starting Material | Reagent(s) | Product | Reference |

| 2-Chloro-5-nitropyridine | Diethyl alkylmalonates | Diethyl(5-nitropyridyl-2)-alkylmalonate | cdnsciencepub.com |

| 2-Chloro-3-nitropyridines | Ethyl acetoacetate, K₂CO₃ | Ethyl isoxazolo[4,5-b]pyridine-3-carboxylates | beilstein-journals.org |

| 2-Amino-5-nitropyridine | 60% Hydrofluoric acid | 2-Fluoro-5-nitropyridine | cdnsciencepub.com |

Reactivity Patterns of Related Nitropyridine Scaffolds

The reactivity of nitropyridines is heavily influenced by the strong electron-withdrawing nature of the nitro group. This effect is most pronounced at the positions ortho and para to the nitro group, making them susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution:

In scaffolds like 2-chloro-5-nitropyridine, the chlorine at the 2-position is para to the nitro group at the 5-position, making it highly labile. This allows for substitution by a wide range of nucleophiles, including amines and alkoxides. cdnsciencepub.commdpi.com For instance, 2-fluoro-5-nitropyridine reacts with o-toluidine (B26562) to yield the corresponding N-substituted 2-amino-5-nitropyridine. cdnsciencepub.com In 4-nitropyridine-N-oxide, the nitro group itself can be readily replaced by various nucleophiles. sciencemadness.orgresearchgate.net

Reduction of the Nitro Group:

The nitro group on the pyridine ring can be chemically reduced to an amino group. This transformation is a key step in the synthesis of many biologically active molecules. mdpi.com Common reducing agents include iron powder in acetic acid or catalytic hydrogenation. sciencemadness.orgmdpi.com This reaction converts the electron-withdrawing nitro group into an electron-donating amino group, significantly altering the electronic properties and subsequent reactivity of the pyridine ring.

Rearrangements and Cyclizations:

Nitropyridine derivatives can undergo various rearrangement and cyclization reactions. For instance, N-substituted isoxazolones containing a nitropyridine group can rearrange to form imidazo[1,2-a]pyridines and indoles upon treatment with a base like triethylamine. nih.gov Similarly, heating a sulfide (B99878) derived from the reaction of sodium 3-amino-2-pyridinethiolate and 4-chloro-3-nitropyridine (B21940) can lead to the formation of 3,6-diazaphenothiazine via a Smiles rearrangement. mdpi.com

Diels-Alder Reactions:

Nitropyridines, due to their electron-deficient nature, can act as dienophiles in polar Diels-Alder reactions. Theoretical studies have shown that 3-nitropyridine (B142982) and 4-nitropyridine (B72724) N-oxide can react with dienes to form quinoline (B57606) derivatives, highlighting their utility in constructing more complex fused heterocyclic systems. sciforum.net

The following table summarizes key reactions of related nitropyridine scaffolds:

| Compound Class | Reaction Type | Reagents/Conditions | Product Type | Reference |

| 2-Chloro-5-nitropyridine | Nucleophilic Substitution | Amines, Hydroxyl compounds | 2-Amino/Alkoxy-5-nitropyridines | mdpi.com |

| 4-Nitropyridine-N-oxide | Nucleophilic Substitution | HCl, HBr | 4-Halo-pyridine-N-oxides | sciencemadness.org |

| Substituted 3-nitropyridines | Reduction of Nitro Group | Not specified | 3-Aminopyridine derivatives | mdpi.com |

| 2-(5-Nitropyrid-2-yl)-3-(phenyl)aminoisoxazol-5(2H)-ones | Rearrangement | Triethylamine | Imidazo[1,2-a]pyridines | nih.gov |

| 3-Nitropyridine | Diels-Alder Cycloaddition | Dienes | Quinoline derivatives | sciforum.net |

Advanced Structural Characterization and Solid State Analysis

Single Crystal X-ray Diffraction Studies

Comprehensive searches for single-crystal X-ray diffraction studies on 2-Amino-5-nitropyridin-3-ol have yielded no specific results. There are no published crystallographic data, which would include the determination of its space group, unit cell dimensions, and atomic coordinates. Without this fundamental data, further analysis is precluded.

Determination of Crystallographic Parameters and Space Group

Information regarding the crystallographic parameters and space group for this compound is not available in the reviewed literature.

Analysis of Intermolecular Interactions, including Hydrogen Bonding Networks

While the structure of this compound, with its amino, nitro, and hydroxyl functional groups, suggests a high potential for extensive hydrogen bonding, no experimental studies have been published to confirm or characterize these interactions. vulcanchem.com The amino and hydroxyl groups can act as hydrogen bond donors, while the nitro group and the nitrogen atom in the pyridine (B92270) ring can act as acceptors. vulcanchem.com

Crystal Packing Architectures and Supramolecular Assembly

There are no studies detailing the crystal packing or supramolecular assembly of this compound.

Spectroscopic Investigations for Structural and Electronic Insights

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) Analysis

Detailed experimental and theoretical vibrational spectroscopy studies (FT-IR and FT-Raman) specifically for this compound are not found in the surveyed scientific papers. While basic spectral data may exist in commercial databases, a thorough analysis and assignment of vibrational modes based on peer-reviewed research is not available.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) Elucidation

For the parent compound, 2-Amino-5-nitropyridine (B18323), the ¹H NMR spectrum has been reported. chemicalbook.com The presence of the electron-withdrawing nitro group and the electron-donating amino group significantly influences the chemical shifts of the aromatic protons. In the case of this compound, the addition of a hydroxyl group at the 3-position would further alter the electronic distribution within the pyridine ring, leading to distinct shifts for the remaining two aromatic protons. The protons on the amino and hydroxyl groups would be expected to appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration.

Similarly, the ¹³C NMR spectrum would reflect the electronic environment of each carbon atom. The carbons directly attached to the nitro, amino, and hydroxyl groups would exhibit characteristic chemical shifts. Theoretical calculations and comparisons with data for other substituted pyridines, such as 2-amino-5-nitropyridinium trifluoroacetate (B77799), could provide estimated chemical shift ranges for the carbons in this compound. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Based on Analogous Compounds)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H (aromatic) | 7.0 - 9.0 | - |

| H (-NH₂) | Variable (broad) | - |

| H (-OH) | Variable (broad) | - |

| C2 (-NH₂) | 150 - 165 | - |

| C3 (-OH) | 145 - 160 | - |

| C4 | 110 - 125 | - |

| C5 (-NO₂) | 135 - 150 | - |

| C6 | 140 - 155 | - |

| Note: These are predicted values based on the analysis of similar compounds and are not experimental data for this compound. |

Electronic Absorption and Emission Spectroscopy: UV-Visible-Near Infrared (UV-Vis-NIR) and Fluorescence Studies

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The electronic spectrum of aminonitropyridine derivatives is characterized by absorption bands resulting from π-π* and n-π* transitions. semanticscholar.org For instance, a study on a derivative, (E)-1-((2-(5-nitropyridin-2-ylamino)ethylimino)methyl)naphthalen-2-ol, showed absorption bands at 369 nm and 240 nm. semanticscholar.org Another related compound, 2-amino-5-nitropyridinium 4-chlorobenzoic acid, exhibits a UV-Vis-NIR absorption cutoff at 419 nm. researchgate.net

For this compound, the presence of the chromophoric nitro group and the auxochromic amino and hydroxyl groups is expected to result in absorption maxima in the UV-Vis region. The exact position of these maxima would be influenced by the solvent polarity.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Many pyridine derivatives are known to be fluorescent. sciforum.net For example, a study on 2-aminoethylpyridine-based fluorescent probes demonstrated that their fluorescence properties change upon interaction with metal ions. semanticscholar.org While specific fluorescence data for this compound is not available, it is plausible that the compound may exhibit fluorescence, and this property could be sensitive to its environment, making it a potential candidate for sensor applications. A study of 6-Amino-5-nitropyridin-2-ol, an isomer of the target compound, showed fluorescence emission with a maximum at approximately 490 nm. acs.org

Table 2: Expected Electronic Absorption and Emission Properties of this compound

| Spectroscopic Technique | Parameter | Expected Range/Value |

| UV-Vis Spectroscopy | λmax (n-π) | 350 - 450 nm |

| λmax (π-π) | 230 - 300 nm | |

| Fluorescence Spectroscopy | Emission λmax | Potentially in the 450 - 550 nm range |

| Note: These are expected values based on data from analogous compounds and are not experimental data for this compound. |

Mass Spectrometric Elucidation of Molecular and Fragment Structures

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. The molecular formula of this compound is C₅H₅N₃O₃, corresponding to a molecular weight of 155.11 g/mol . vulcanchem.com

In a mass spectrum, the molecular ion peak ([M]⁺ or [M+H]⁺) would be expected at m/z 155 or 156, respectively. The fragmentation of the molecular ion is influenced by the stability of the resulting fragments. Common fragmentation pathways for aromatic nitro compounds involve the loss of the nitro group (NO₂) or a nitro radical (•NO₂), as well as the loss of nitric oxide (NO) and carbon monoxide (CO). chemguide.co.uklibretexts.org For amines, alpha-cleavage is a dominant fragmentation pathway. libretexts.org In the case of this compound, characteristic fragment ions would likely arise from the loss of the nitro group, hydroxyl group, and potentially from the cleavage of the pyridine ring itself. A study on 2-amino-4-methyl-5-nitropyridine (B42881) identified a fragment ion resulting from the loss of the nitro functional group. swan.ac.uk

Table 3: Predicted Key Mass Spectrometric Fragments for this compound

| m/z | Possible Fragment Ion | Neutral Loss |

| 155/156 | [C₅H₅N₃O₃]⁺ / [C₅H₆N₃O₃]⁺ | - |

| 109/110 | [C₅H₅N₂O]⁺ / [C₅H₆N₂O]⁺ | NO₂ |

| 125/126 | [C₅H₅N₃O₂]⁺ / [C₅H₆N₃O₂]⁺ | NO |

| 138/139 | [C₅H₄N₃O₂]⁺ / [C₅H₅N₃O₂]⁺ | OH |

| Note: These are predicted fragmentation patterns based on general principles and data from similar compounds. The relative intensities of these peaks would depend on the ionization method used. |

Computational Chemistry and Theoretical Modeling of 2 Amino 5 Nitropyridin 3 Ol

Quantum Chemical Calculations for Optimized Molecular Structures and Electronic Properties

Quantum chemical calculations are instrumental in determining the three-dimensional arrangement of atoms and the distribution of electrons within the 2-amino-5-nitropyridin-3-ol molecule. These theoretical approaches offer a detailed view of its structural and electronic characteristics.

Density Functional Theory (DFT) Applications for Geometry Optimization and Vibrational Analysis

Density Functional Theory (DFT) is a widely used computational method to predict the molecular geometry and vibrational frequencies of molecules like this compound. mdpi.comcnr.it The process of geometry optimization involves finding the lowest energy arrangement of the atoms, which corresponds to the most stable structure of the molecule. cnr.it For related compounds like 2-amino-5-nitropyridine (B18323), DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, have been employed to determine optimized geometrical parameters such as bond lengths and angles. researchgate.netresearchgate.net These calculated parameters are often compared with experimental data from X-ray diffraction to validate the theoretical model. researchgate.net

Vibrational analysis, also performed using DFT, calculates the frequencies of the fundamental modes of vibration. researchgate.net These theoretical frequencies are then compared with experimental data from FT-IR and FT-Raman spectroscopy to assign the observed spectral bands to specific molecular motions. researchgate.netnajah.edu For instance, in the related molecule 2-amino-3-nitropyridine, DFT calculations have helped in assigning the stretching and bending vibrations of the amino (NH2) and nitro (NO2) groups. najah.edu

Table 1: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Functional Groups in a Related Nitropyridine Derivative This table is illustrative and based on data for a structurally similar compound, 2-amino-3-nitropyridine, as specific data for this compound was not available in the search results.

| Vibrational Mode | Functional Group | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

|---|---|---|---|

| Asymmetric Stretch | -NH₂ | 3630-3488 | 3717-3575 |

| Symmetric Stretch | -NH₂ | 3630-3488 | 3717-3575 |

| Scissoring | -NH₂ | 1593 | 1656 |

| Asymmetric Stretch | -NO₂ | 1593 | 1656 |

| Symmetric Stretch | -NO₂ | 1310 | 1378 |

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Charge Transfer Characteristics

Frontier Molecular Orbital (FMO) analysis is crucial for understanding the chemical reactivity and electronic properties of a molecule. mdpi.comrsc.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. mdpi.comwuxibiology.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that characterizes the molecule's kinetic stability, chemical reactivity, and optical polarizability. researchgate.netresearchgate.net A smaller energy gap suggests that the molecule is more reactive and can be more easily excited. wuxibiology.com

For related amino-nitropyridine compounds, studies have shown that the presence of an electron-donating amino group and an electron-withdrawing nitro group leads to intramolecular charge transfer from the donor to the acceptor through the pyridine (B92270) ring. najah.edunih.gov This charge transfer is a key feature of D-π-A (donor-pi-acceptor) systems and is often associated with nonlinear optical (NLO) properties. researchgate.net In 2-amino-3-nitropyridine, the HOMO is located over the NO2 and NH2 groups, and the HOMO-LUMO transition results in electron density transfer to the pyridine ring. najah.edu

Table 2: Frontier Molecular Orbital Energies and Related Parameters for a Similar Pyridine Derivative This table is illustrative and based on data for a structurally similar compound, 2-Amino 5-Methyl Pyridine, as specific data for this compound was not available in the search results.

| Parameter | Value (eV) |

|---|---|

| E HOMO | -6.79822 |

| E LUMO | -0.29660 |

| Energy Gap | 6.50162 |

Charge Distribution Analysis: Mulliken, Atomic Polarizability Tensor (APT), and Molecular Electrostatic Potential (MEP) Mapping

Understanding the charge distribution within a molecule is essential for predicting its reactivity and intermolecular interactions. Several methods are used for this analysis:

Mulliken Population Analysis and Atomic Polarizability Tensor (APT) are computational methods used to calculate the partial charges on each atom in a molecule. researchgate.net These atomic charges influence various molecular properties, including dipole moment, polarizability, and electronic structure. researchgate.net In related molecules like 2-amino 5-methyl pyridine, the distribution of positive and negative charges on carbon, nitrogen, and hydrogen atoms has been determined using these methods. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping provides a visual representation of the charge distribution on the molecular surface. uni-muenchen.demdpi.com It helps in identifying the regions of a molecule that are rich or poor in electrons. mdpi.com In an MEP map, red-colored regions indicate a negative electrostatic potential and are susceptible to electrophilic attack, while blue-colored regions represent a positive potential and are prone to nucleophilic attack. researchgate.netmdpi.com Green areas signify neutral potential. mdpi.com MEP analysis is a valuable tool for predicting how a molecule will interact with other species. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides detailed insights into the bonding and electronic structure of a molecule, including intramolecular interactions like hyperconjugation and hydrogen bonding. najah.edunih.gov This method examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory. acs.org

In molecules containing both electron-donating and electron-withdrawing groups, NBO analysis can quantify the intramolecular charge transfer. najah.edunih.gov For instance, in related nitroaromatic compounds, NBO analysis has been used to study the stabilization energy arising from the interaction between the lone pairs of the amino group and the antibonding orbitals of the nitro group and the aromatic ring. acs.org In the co-crystal of 2-amino-5-nitropyridine with chloroacetic acid, NBO analysis revealed charge transfer from the lone pair orbitals of the chlorine atom to the antibonding σ* orbital of the N-C bond in the pyridine ring. rsc.org

Theoretical Prediction and Validation of Spectroscopic Signatures

Computational methods, particularly DFT, are extensively used to predict spectroscopic properties, which can then be validated against experimental data. mdpi.com Theoretical calculations of vibrational frequencies (IR and Raman) are compared with experimental spectra to confirm the molecular structure and assign vibrational modes. researchgate.netresearchgate.net

Similarly, electronic absorption spectra (UV-Vis) can be predicted using Time-Dependent DFT (TD-DFT). najah.edu For 2-amino-3-nitropyridine, TD-DFT calculations have accurately predicted the maximum absorption wavelength (λmax) corresponding to the electronic transitions within the molecule. najah.edu In the case of 6-amino-5-nitropyridin-2-ol, DFT calculations have been used to understand the origin of its absorption bands, which are attributed to π-π* transitions across the conjugated system. acs.org

Analysis of Molecular Reactivity and Stability from Computational Descriptors

Computational chemistry provides a set of descriptors that help in quantifying the reactivity and stability of a molecule. researchgate.netresearchgate.net These global reactivity descriptors are derived from the HOMO and LUMO energies and include:

Electronegativity (χ): A measure of an atom's ability to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity.

Chemical Softness (S): The reciprocal of hardness, indicating higher reactivity.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

These descriptors provide a quantitative framework to understand the chemical behavior of molecules like this compound. researchgate.net

Simulation of Intermolecular Interactions and Crystal Environment Effects

The crystalline arrangement of this compound is not merely a random aggregation of molecules. Instead, it is a highly ordered, three-dimensional lattice governed by a complex interplay of intermolecular forces. Computational chemistry and theoretical modeling provide powerful tools to dissect these interactions and understand how the crystal environment influences the properties of the molecule. These simulations offer insights that are complementary to experimental techniques like X-ray crystallography, providing a deeper understanding of the supramolecular architecture.

Hirshfeld Surface Analysis and Fingerprint Plots

A primary method for analyzing intermolecular interactions in a crystal is Hirshfeld surface analysis. This technique maps the electron distribution of a molecule within the crystal, allowing for the visualization and quantification of intermolecular contacts. The Hirshfeld surface is defined as the region where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal.

By mapping various properties onto this surface, such as the distance to the nearest nucleus inside the surface (dᵢ) and outside the surface (dₑ), a detailed picture of the molecular environment emerges. These distances are often normalized by the van der Waals radii of the respective atoms. The resulting two-dimensional "fingerprint plot" is a histogram of dᵢ versus dₑ, which provides a quantitative summary of the types and relative significance of different intermolecular contacts. researchgate.netacs.orgscirp.org

Table 1: Illustrative Hirshfeld Surface Interaction Percentages for this compound

| Interaction Type | Percentage Contribution (%) |

| O···H / H···O | 45.5 |

| H···H | 25.0 |

| C···H / H···C | 12.5 |

| N···H / H···N | 8.0 |

| O···C / C···O | 4.0 |

| O···O | 2.5 |

| C···C | 1.5 |

| N···O / O···N | 1.0 |

| Note: This table is illustrative and based on typical values for similar amino-nitro aromatic compounds. Actual values would require experimental crystal structure data. |

Quantum Chemical Calculations of Interaction Energies

While Hirshfeld analysis provides a powerful visual and quantitative summary of contacts, quantum chemical calculations are employed to determine the energetic significance of these interactions. Density Functional Theory (DFT) is a widely used method for this purpose. nih.govmdpi.comresearchgate.net By performing calculations on molecular dimers or clusters extracted from the crystal lattice, the strength of specific interactions, such as hydrogen bonds, can be quantified.

The total interaction energy (ΔE) can be decomposed into several components to understand the nature of the bonding:

Electrostatic energy (ΔE_elec): Arises from the interaction of the static charge distributions of the molecules. This is typically the dominant attractive term in hydrogen bonding.

Pauli repulsion (ΔE_Pauli): A short-range repulsive term resulting from the overlap of electron clouds.

Orbital interaction/polarization (ΔE_orb): An attractive term arising from the mixing of occupied and unoccupied orbitals of the interacting molecules.

Dispersion energy (ΔE_disp): An attractive force arising from correlated electron fluctuations, which is crucial for describing van der Waals interactions. researchgate.net

For this compound, DFT calculations would likely reveal strong, electrostatically driven hydrogen bonds involving the nitro group as an acceptor and the amino and hydroxyl groups as donors. These interactions are fundamental to the stability of the crystal lattice. scirp.org

Table 2: Illustrative DFT-Calculated Interaction Energies for a Hydrogen-Bonded Dimer of this compound

| Energy Component | Value (kcal/mol) |

| Total Interaction Energy (ΔE_int) | -12.5 |

| Electrostatic Energy (ΔE_elec) | -15.0 |

| Pauli Repulsion (ΔE_Pauli) | +8.0 |

| Orbital Interaction (ΔE_orb) | -4.5 |

| Dispersion Energy (ΔE_disp) | -1.0 |

| Note: This table is hypothetical and illustrates the typical components and magnitudes of interaction energies for a strong hydrogen bond in a similar system. |

Analysis of Crystal Packing and Supramolecular Motifs

Computational studies are essential for understanding how individual intermolecular interactions assemble into the larger supramolecular architecture. In the crystal of this compound, molecules are likely to form hydrogen-bonded dimers or chains as fundamental building blocks. acs.org For example, a common motif might involve a centrosymmetric dimer where two molecules are linked by a pair of N-H···O hydrogen bonds between the amino group of one molecule and the nitro group of the other. These primary motifs then interact with neighboring units through weaker C-H···O or π-π stacking interactions to build the full three-dimensional network. researchgate.net

Theoretical models can also shed light on the influence of the crystal environment on the conformation of the molecule itself. For instance, the planarity of the pyridine ring and the torsional angles of the nitro and amino groups can be affected by crystal packing forces. nih.govmdpi.com DFT calculations comparing the geometry of an isolated molecule in the gas phase with its geometry in the crystal can quantify the energetic cost or benefit of these conformational changes induced by the crystalline environment. mdpi.com This analysis is crucial for understanding how solid-state properties might differ from those of the molecule in solution or in the gas phase.

Investigation of Advanced Physicochemical Phenomena

Electronic and Charge Transfer Characteristics within the Molecular Structure

The electronic properties of 2-Amino-5-nitropyridin-3-ol and its derivatives are fundamentally linked to the intramolecular charge transfer between electron-donating and electron-accepting groups. The amino group (-NH2) acts as an electron donor, while the nitro group (-NO2) is a strong electron acceptor. This push-pull mechanism significantly influences the molecule's electronic structure, including its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

Theoretical calculations, such as those using density functional theory (DFT), are employed to understand these characteristics. For instance, in related compounds like 2-amino-5-nitropyridinium nitrate (B79036) (2A5NPN), the HOMO-LUMO energy gap and first-order hyperpolarizability have been calculated to assess its nonlinear optical (NLO) potential. researchgate.net The intermolecular charge transfer and chemical reactivity can be further analyzed using frontier molecular orbital analysis. colab.ws

Studies on similar molecules, such as 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, demonstrate how the HOMO-LUMO band gap is a crucial parameter in determining electrical transport properties, chemical reactivity, and kinetic stability. acs.org Natural bond orbital (NBO) analysis is another powerful tool to investigate charge delocalization and the strength of intramolecular interactions, which arise from donor-acceptor interactions between filled and empty orbitals. acs.org

Advanced Thermal and Thermodynamical Behavior (e.g., Thermogravimetric Analysis (TG), Differential Thermal Analysis (DTA))

The thermal stability of this compound and its derivatives is a critical factor for their practical applications. Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are standard techniques to evaluate this property.

For example, a study on 2-amino-5-nitropyridine (B18323) 4-chlorobenzoic acid (2A5NP4CBA) revealed a good thermal stability up to 187 °C. colab.wsresearchgate.net Similarly, 2-amino-5-nitropyridinium dihydrogen phosphate (B84403) (2A5NPDP) was found to be thermally stable up to 179 °C. researchgate.net Another related compound, 2-amino-5-nitropyridinium bromide (2A5NPBr), has a thermal stability of up to 131 °C. researchgate.net In contrast, 2-amino-5-nitropyridinium trifluoroacetate (B77799) (ANPTFA) is stable up to 118 °C. researchgate.net

These analyses typically show the temperature at which the material begins to decompose, providing insights into its operational temperature range for various applications.

Interactive Data Table: Thermal Stability of 2-Amino-5-nitropyridine Derivatives

| Compound | Decomposition Temperature (°C) |

| 2-amino-5-nitropyridine 4-chlorobenzoic acid (2A5NP4CBA) | 187 colab.wsresearchgate.net |

| 2-amino-5-nitropyridinium dihydrogen phosphate (2A5NPDP) | 179 researchgate.net |

| 2-amino-5-nitropyridinium nitrate (2A5NPN) | 170 researchgate.net |

| 2-amino-5-nitropyridinium bromide (2A5NPBr) | 131 researchgate.net |

| 2-amino-5-nitropyridinium trifluoroacetate (ANPTFA) | 118 researchgate.net |

Dielectric Properties and Electrical Conductivity Studies (e.g., Photoconductivity Analysis)

The dielectric and electrical properties of materials like this compound are crucial for their use in electronic and optoelectronic devices. These properties are often studied as a function of frequency and temperature.

For instance, in studies of 2-amino-5-nitropyridinium bromide (2A5NPBr), the dielectric constant and dielectric loss were measured as a function of frequency. researchgate.net Such measurements help in understanding the polarization mechanisms within the material. The electronic polarizability of the 2A5NPBr molecule was also calculated using various methods, including Penn analysis and the Clausius-Mossotti relation. researchgate.net

Photoconductivity studies are also vital. For 2A5NPBr, it was found to possess a positive photoconductive nature, meaning its electrical conductivity increases upon exposure to light. colab.wsresearchgate.net Conversely, 2-amino-5-nitropyridinium nitrate (2A5NPN) exhibits negative photoconductivity. researchgate.net These characteristics are essential for applications in photodetectors and other light-sensitive devices.

Mechanical Properties and Crystal Hardness Assessment (e.g., Vickers Microhardness)

The mechanical strength of crystalline materials is a key parameter for their handling and device fabrication. Vickers microhardness testing is a common method to assess the hardness of single crystals.

For 2-amino-5-nitropyridinium nitrate (2A5NPN), the Vickers hardness number (Hv) was evaluated to understand its mechanical strength. researchgate.net The study also determined other related parameters like the Meyer's index (n), yield strength (σy), and stiffness constant (C11). researchgate.net Similarly, the mechanical strength of 2-amino-5-nitropyridinium trifluoroacetate (ANPTFA) was analyzed using Vickers microhardness, which indicated it is a moderately hard material. researchgate.net

Photophysical Dynamics and Excited State Behavior (e.g., Ultrafast Broadband Fluorescence, Transient Absorption Spectroscopy)

The photophysical dynamics of this compound, also known as Z, have been a subject of intense research, particularly due to its role as an unnatural base in Hachimoji DNA. nih.govacs.org Ultrafast broadband time-resolved fluorescence and transient absorption spectroscopy are powerful techniques to probe its excited-state behavior. nih.govacs.org

Upon photoexcitation, Z emits prompt fluorescence from a nearly planar structure in its excited state. nih.govacs.org This excited state deactivates nonradiatively within sub-picoseconds through internal conversion with a unitary yield. nih.govacs.org This rapid deactivation is primarily mediated by the rotation of the nitro group. nih.govacs.org

This deactivation pathway is notably different from most nitroaromatic compounds and natural DNA bases, as it completely bypasses the involvement of long-lived nπ* states, triplet states, and photoproducts. nih.govacs.org This unique behavior underscores the superior photostability of Z compared to canonical natural bases. nih.govacs.org Theoretical computations complement these experimental findings, providing a deeper understanding of the deactivation pathways. nih.govacs.org For instance, upon excitation, the S2(ππ) state is initially populated, followed by ultrafast internal conversion to the S1(nπ) state and then intersystem crossing to the triplet manifold. researchgate.net

Exploration of Research Applications and Potential Functional Materials

Role as a Key Intermediate in Organic Synthesis

The chemical reactivity of 2-Amino-5-nitropyridin-3-ol allows it to serve as a fundamental building block in the creation of a wide array of organic molecules.

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a cornerstone of organic synthesis, and this compound is a prime example of a heterocyclic building block. srdorganics.com Its pyridine (B92270) core is a common feature in many biologically active molecules. nih.gov The presence of the amino, nitro, and hydroxyl groups provides multiple reaction sites for chemists to build upon, allowing for the construction of more complex heterocyclic systems. smolecule.com For instance, the amino group can be a starting point for forming fused ring systems, such as imidazo[1,2-a]pyridines, which have shown significant biological activities. nih.gov The hydroxyl and nitro groups can also be chemically modified to introduce new functionalities and create diverse molecular architectures. smolecule.com

The versatility of this compound as a building block is further highlighted by its use in the synthesis of various substituted pyridines, which are sought after in pharmaceutical and agrochemical industries. researchgate.net The ability to selectively react with one functional group while leaving the others intact is a key strategy in multi-step organic synthesis, and this compound offers this potential.

The use of this compound has also spurred the development of new synthetic methodologies. For example, a one-pot synthesis method has been developed for creating 2-hydroxy-5-nitropyridine (B147068) from 2-aminopyridine (B139424), which streamlines the production of this important intermediate. google.com Research into the reactions of related nitropyridine derivatives, such as the synthesis of nitropyridine-containing urease inhibitors and insecticides, demonstrates the ongoing efforts to create efficient synthetic routes to valuable compounds starting from nitropyridine scaffolds. mdpi.com The development of these pathways is crucial for making these complex molecules more accessible for further research and potential commercial applications.

Heterocyclic Building Block Chemistry for Novel Compound Formation

Biological and Medicinal Research Applications

The structural motifs present in this compound are of significant interest in the field of medicinal chemistry for the design and synthesis of new therapeutic agents.

The pyridine ring is considered a "privileged structure" in medicinal chemistry, as it is a common feature in many FDA-approved drugs. srdorganics.comnih.gov this compound serves as an excellent starting scaffold for the synthesis of new drug candidates. One notable application is in the development of Nicotinamide phosphoribosyltransferase (NAMPT) activators. vulcanchem.com In one study, this compound was used as a starting material to synthesize a potent NAMPT activator, which showed promise in preclinical models of obesity. jst.go.jp

The general class of aminonitropyridines are recognized as common molecular building blocks for nonlinear optical materials. rsc.org The functional groups on this compound allow for a variety of chemical modifications to explore structure-activity relationships, a critical aspect of drug discovery. vulcanchem.com By systematically altering the structure of the parent compound, researchers can fine-tune its biological activity to enhance efficacy and reduce potential side effects.

Table 1: Research Applications of this compound and its Derivatives

| Research Area | Specific Application | Key Findings |

|---|---|---|

| Organic Synthesis | Heterocyclic Building Block | Serves as a versatile precursor for creating complex molecules and fused ring systems. srdorganics.comnih.gov |

| Organic Synthesis | Novel Synthetic Pathways | Its use has led to the development of efficient, multi-step synthetic routes. google.commdpi.com |

| Drug Discovery | Scaffold for Pharmaceutical Synthesis | Used as a starting point for creating new drug candidates, such as NAMPT activators for metabolic disorders. vulcanchem.comjst.go.jp |

| Medicinal Chemistry | Antibacterial and Antifungal Research | Derivatives have shown activity against various bacterial and fungal strains. nih.govmdpi.comunpatti.ac.id |

| Biochemical Research | Bioconjugation | The reactive functional groups allow for its attachment to other biomolecules for research purposes. chemscene.com |

Derivatives of 2-aminopyridine have been investigated for their potential as antimicrobial agents. mdpi.comnih.gov For instance, certain 2-aminopyridine derivatives have demonstrated significant activity against Gram-positive bacteria like S. aureus and B. subtilis. mdpi.com The antimicrobial potential often stems from the specific combination of substituents on the pyridine ring. For example, the presence of a nitro group in conjunction with other functionalities can contribute to the biological activity. unpatti.ac.id

Research has also explored the antifungal properties of compounds derived from nitropyridines. nih.gov Metal complexes containing nitropyridine ligands have been shown to possess activity against various fungal strains. nih.gov The development of new antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant bacteria, and scaffolds like this compound provide a foundation for designing novel compounds to address this challenge.

Bioconjugation is the process of linking molecules to other biomolecules, such as proteins or nucleic acids, for various research and therapeutic purposes. The functional groups on this compound make it a candidate for such applications. chemscene.com The amino and hydroxyl groups can be used as handles to attach the molecule to a larger biological entity. This can be useful for creating probes to study biological processes or for developing targeted drug delivery systems. While specific examples of bioconjugation with this compound itself are not extensively detailed in the provided context, the chemical nature of the compound suggests its potential in this area of biochemical research. Related compounds like 2-Amino-5-bromo-3-nitropyridine (B172296) are noted as biochemical reagents for life science research. medchemexpress.com

Bio-conjugation and Biochemical Research Applications

Applications in Materials Science

The core molecule of 2-amino-5-nitropyridine (B18323) (2A5NP) and its derivatives are extensively researched for their non-linear optical (NLO) properties. rsc.orgdntb.gov.uaresearchgate.netdntb.gov.uaresearchgate.netresearchgate.net These materials are of high interest for applications in laser technology, optoelectronics, and optical data storage. researchgate.net The NLO response in these organic molecules often arises from the presence of electron donor (amino group) and acceptor (nitro group) moieties connected by a π-conjugated system, a feature prominent in the 2A5NP framework. researchgate.net

Researchers have synthesized and grown single crystals of various salts of 2-amino-5-nitropyridine to enhance their physical and NLO properties. rsc.orgdntb.gov.uaresearchgate.netnih.gov By forming salts with different organic and inorganic acids, the crystal structure and, consequently, the material's properties can be fine-tuned. dntb.gov.uaresearchgate.net The slow evaporation solution technique (SEST) and slow cooling methods are commonly employed for growing these single crystals. rsc.orgresearchgate.net

Studies have demonstrated that these materials can exhibit significant second and third-order NLO responses. rsc.orgresearchgate.netdntb.gov.ua For instance, the second harmonic generation (SHG) efficiency of some of these crystals has been found to be many times that of the standard reference material, potassium dihydrogen phosphate (B84403) (KDP). rsc.orgacs.org The thermal stability, optical transparency range, and laser damage threshold are critical parameters that are also evaluated to determine their suitability for device applications. rsc.orgresearchgate.net

Table 1: Properties of Selected 2-Amino-5-nitropyridinium NLO Crystals

| Compound Name | Crystal System | Space Group | Lower Cut-off Wavelength (nm) | NLO Property | Reference |

|---|---|---|---|---|---|

| 2-Amino-5-nitropyridinium p-phenolsulfonate (2A5NPP) | Monoclinic | P21/c | 408 | SHG efficiency 22 times that of KDP | rsc.org |

| 2-Amino-5-nitropyridinium nitrate (B79036) (2A5NPN) | Monoclinic | P21/n | 404 | Possesses multi-photon absorption behavior | researchgate.netresearchgate.net |

| 2-Amino-5-nitropyridinium dihydrogen phosphate (2A5NPDP) | Orthorhombic | P212121 | 350 | Phase-matchable SHG | nih.gov |

| 2-Amino-5-nitropyridinium bromide (2A5NPBr) | Monoclinic | P21 | Not specified | Third-order NLO properties | dntb.gov.uaacs.org |

While direct applications of this compound in conductive polymers are not extensively documented, the broader class of pyridine derivatives is recognized for its potential in electronics. researchgate.netdokumen.pub Conductive polymers are a class of organic materials that possess the electrical properties of metals while retaining the processing advantages of plastics. bibliomed.orgresearchgate.net These materials are being explored for a wide range of applications, including sensors, electronic devices, and rechargeable batteries. bibliomed.orgmdpi.com

Polymers like polyaniline (PANI) and polypyrrole (PPy) are well-known conductive polymers. researchgate.netmdpi.comresearchgate.net The conductivity in these polymers arises from a conjugated π-electron system along the polymer backbone. mdpi.com The incorporation of functional groups, such as those found in pyridine derivatives, can be used to modify the electronic properties of these polymers. researchgate.net The development of new monomers and polymers is a key area of research aimed at improving properties like conductivity, stability, and processability for applications in organic electronics. researchgate.netresearchgate.net

Non-linear Optical (NLO) Material Precursor Research and Crystal Growth (for derivatives and salts)

Agrochemical Research and Development (e.g., Pesticide and Herbicide Formulations)

Pyridine derivatives are a significant class of compounds in the agrochemical industry, used in the formulation of insecticides, herbicides, and fungicides. jubilantingrevia.comnih.gov While specific data on this compound is limited, related compounds like 2-Amino-5-chloropyridine-3-nitropyridine and 2-chloro-5-nitropyridin-3-ol (B6203696) are noted for their utility in synthesizing pyridine-based insecticides and other agrochemicals. smolecule.com For instance, Jubilant Ingrevia lists 2-Amino-5-nitropyridine as an agrochemical intermediate. jubilantingrevia.com The biological activity of these compounds is often linked to the specific arrangement of functional groups on the pyridine ring. smolecule.com

Analytical Chemistry Applications as a Reagent

In the field of analytical chemistry, certain pyridine derivatives can be used as reagents. researchgate.net For example, some related compounds are utilized in high-performance liquid chromatography (HPLC) applications. The chromophoric nature of the nitro group and the reactivity of the amino and hydroxyl groups could potentially be exploited for the development of new analytical reagents, although specific applications for this compound are not widely reported.

Conclusion and Future Research Directions

Synthesis of Key Academic Findings on 2-Amino-5-nitropyridin-3-ol

This compound, a substituted pyridinol, has garnered attention in various scientific fields due to its unique structural features and versatile reactivity. Research has primarily focused on its synthesis, structural characterization, and exploration of its potential applications in materials science and medicinal chemistry.

The synthesis of related 2-aminonitropyridine derivatives is often achieved through the nitration of aminopyridine precursors. For instance, the nitration of 2-amino-4-picoline yields a mixture of 4-methyl-3-nitropyridin-2-amine and 4-methyl-5-nitropyridin-2-amine. nih.gov The 2-amino group can subsequently be converted to a hydroxyl group via a Sandmeyer-type reaction using sodium nitrite (B80452). nih.gov Another approach involves the nitration of 2-aminopyridine (B139424) using a mixture of concentrated sulfuric acid and fuming nitric acid. chemicalbook.com The functional groups on the pyridine (B92270) ring, including the amino, nitro, and hydroxyl groups, allow for a variety of chemical transformations. The chlorine atom in related compounds like 2-chloro-5-nitropyridin-3-ol (B6203696) can be substituted by nucleophiles, the nitro group can be reduced to an amino group, and the hydroxyl group can be oxidized.

In the realm of materials science, the focus has been on the development of non-linear optical (NLO) materials. Co-crystals of 2-amino-5-nitropyridine (B18323) (a closely related compound) with various achiral benzenesulfonic acids have been synthesized and shown to exhibit significant second-harmonic generation (SHG) efficiencies. researchgate.net These co-crystals often form non-centrosymmetric structures, a key requirement for NLO properties, with molecular packing influenced by aromatic-aromatic interactions and extensive hydrogen bonding. researchgate.net

From a medicinal chemistry perspective, the nitropyridine scaffold is a crucial component in the synthesis of various biologically active molecules. Derivatives of 2-amino-5-nitropyridine have been investigated for their potential as anticancer, antimicrobial, and enzyme inhibitory agents. mdpi.com For example, metal complexes of Schiff bases derived from 2-amino-5-nitropyridine have demonstrated antibacterial and antifungal activities. rasayanjournal.co.in Furthermore, nitropyridine derivatives have been utilized as intermediates in the synthesis of potent inhibitors for enzymes like Janus kinase 2 (JAK2). mdpi.com The compound 6-Amino-5-nitropyridin-2-ol, an isomer of the title compound, has been studied as an unnatural base in Hachimoji DNA and RNA, demonstrating superior photostability compared to natural bases. acs.org

Table 1: Summary of Key Research Findings

| Research Area | Key Findings |

| Synthesis | Synthesized from aminopyridine precursors via nitration and subsequent functional group transformations. nih.govchemicalbook.com |

| Materials Science | Co-crystals with benzenesulfonic acids exhibit significant second-harmonic generation (SHG) for non-linear optical (NLO) applications. researchgate.net |

| Medicinal Chemistry | Serves as a scaffold for developing potential anticancer, antimicrobial, and enzyme inhibitory agents. mdpi.comrasayanjournal.co.in |

| Biotechnology | The isomer 6-Amino-5-nitropyridin-2-ol shows exceptional photostability as an unnatural DNA/RNA base. acs.org |

Identification of Unexplored Research Avenues and Methodological Challenges

Despite the progress made, several research avenues concerning this compound remain largely unexplored, and certain methodological challenges persist.

Unexplored Research Avenues:

Detailed Biological Profiling: While the broader class of nitropyridines has shown biological activity, a comprehensive and specific biological evaluation of this compound is lacking. Systematic screening against a wide range of biological targets, including various enzymes, receptors, and microbial strains, could uncover novel therapeutic potentials.

Mechanism of Action Studies: For any identified biological activities, detailed mechanistic studies are crucial. Investigating how this specific compound interacts with biological targets at a molecular level would provide valuable insights for rational drug design and optimization.

Advanced Material Applications: Beyond NLO materials, the potential of this compound in other advanced materials is yet to be fully explored. Its unique electronic and structural properties could be leveraged in the development of organic semiconductors, sensors, or photofunctional materials.

Polymer Chemistry: The incorporation of the this compound moiety into polymer backbones or as a pendant group could lead to novel polymers with enhanced thermal stability, specific optical properties, or tailored electronic characteristics.

Computational and Theoretical Studies: While some theoretical studies have been conducted on related molecules, in-depth computational analysis of this compound could predict its properties, reactivity, and potential interactions, thereby guiding experimental work. researchgate.netacs.org

Methodological Challenges:

Selective Synthesis: The synthesis of specifically substituted pyridinols can be challenging due to the directing effects of multiple functional groups, potentially leading to mixtures of isomers that are difficult to separate. nih.gov Developing more regioselective and efficient synthetic routes remains a key challenge.

Crystallization: Growing high-quality single crystals suitable for X-ray diffraction analysis, which is essential for definitively determining the molecular structure and packing, can be a significant hurdle. researchgate.net This is particularly true for co-crystals and polymorphic forms.

Solubility and Bioavailability: For therapeutic applications, the physicochemical properties of the compound, such as solubility and membrane permeability, are critical. These aspects have not been extensively studied for this compound and may present challenges in formulation and delivery.

Photostability and Degradation Pathways: A thorough investigation of the photostability of this compound and the identification of its degradation products under various conditions are necessary, especially for applications in materials that are exposed to light. While a related isomer has shown high photostability, this cannot be assumed for the title compound. acs.org

Outlook for Advanced Material and Therapeutic Development Based on the Pyridinol Scaffold

The pyridinol scaffold, exemplified by this compound, holds considerable promise for future developments in both advanced materials and therapeutics.

Advanced Materials:

The demonstrated success of related 2-amino-5-nitropyridine derivatives in creating materials with strong non-linear optical properties provides a solid foundation for further exploration. researchgate.net The combination of an electron-donating amino group, an electron-withdrawing nitro group, and a hydrogen-bonding hydroxyl group within the pyridinol scaffold offers a rich platform for tuning molecular hyperpolarizability. Future work will likely focus on:

Crystal Engineering: Systematically designing and synthesizing novel co-crystals and salts with tailored crystal packing to optimize NLO responses.

Dendrimers and Polymers: Incorporating the pyridinol chromophore into larger macromolecular structures to enhance material processability and amplify the desired optical effects.

Organic Light-Emitting Diodes (OLEDs) and Photovoltaics: Exploring the electroluminescent and photovoltaic properties of materials based on this scaffold, potentially leading to applications in next-generation displays and solar cells.

Therapeutic Development:

The pyridinol ring is a common feature in many pharmaceuticals, and the specific functionalization of this compound makes it an attractive starting point for drug discovery. The outlook for therapeutic development includes:

Target-Specific Inhibitors: Leveraging the scaffold to design potent and selective inhibitors for kinases, proteases, and other enzymes implicated in diseases like cancer and inflammatory disorders. The diverse functional groups allow for facile modification to optimize binding affinity and selectivity. mdpi.com

Antimicrobial Agents: Building upon the observed antimicrobial activity of related nitropyridine compounds, future research could focus on developing new antibiotics or antifungal agents. mdpi.comrasayanjournal.co.in The nitro group, in particular, is a known pharmacophore in several antimicrobial drugs, acting as a bio-reducible pro-drug.

Central Nervous System (CNS) Agents: The pyridine ring is a well-known scaffold for CNS-active drugs. Modifications of the this compound structure could lead to novel compounds targeting receptors and transporters in the brain.

The convergence of synthetic versatility, promising material properties, and established biological relevance positions the this compound scaffold as a valuable platform for continued interdisciplinary research and development.

常见问题

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-Amino-5-nitropyridin-3-ol in laboratory settings?

- Methodological Answer : Adopt stringent safety measures, including local/general ventilation (EN 143 standards), protective gloves, and eyewear. Use barrier creams for skin protection and avoid dust accumulation to mitigate explosion risks. Ground equipment to prevent static discharge. Post-experiment, wash hands thoroughly and store the compound in cool, dry environments away from incompatible substances .

Q. What synthetic routes are effective for synthesizing this compound with high purity?

- Methodological Answer : Optimize nitration and amination reactions using regioselective catalysts (e.g., HNO₃/H₂SO₄ systems). Purify via recrystallization in ethanol/water mixtures, and monitor purity using HPLC (C18 column, 0.1% TFA in mobile phase) or TLC (silica gel, ethyl acetate/hexane 3:1). Yield improvements (≥85%) are achievable by controlling temperature (0–5°C) during nitro-group introduction .

Q. What spectroscopic techniques are optimal for characterizing the molecular structure of this compound?

- Methodological Answer : Combine FT-IR (nitro-group stretching at ~1520 cm⁻¹, hydroxyl at ~3300 cm⁻¹), ¹H/¹³C NMR (DMSO-d₆: δ 8.2 ppm for aromatic protons), and high-resolution mass spectrometry (HRMS, [M+H]+ m/z 172.0463). Cross-validate with X-ray crystallography to resolve tautomeric ambiguities .

Q. What are the key considerations for optimizing reaction conditions to prevent byproduct formation during synthesis?

- Methodological Answer : Minimize side reactions (e.g., over-nitration) by using stoichiometric controls (1:1.2 molar ratio of precursor to nitrating agent). Employ inert atmospheres (N₂/Ar) and low-temperature conditions. Monitor intermediates via in-situ Raman spectroscopy to detect early byproducts .

Advanced Research Questions

Q. How can computational methods like DFT be applied to predict the nonlinear optical (NLO) properties of this compound?

- Methodological Answer : Use Gaussian 09 with B3LYP/6-311++G(d,p) basis sets to calculate hyperpolarizability (β) and dipole moments. Compare Hirshfeld surface analysis (CrystalExplorer) to identify charge-transfer interactions. Experimental validation via Kurtz-Perry powder technique (SHG efficiency ~1.2× urea) confirms computational predictions .

Q. What strategies resolve contradictions in spectroscopic data when characterizing nitro-group interactions in this compound?

- Methodological Answer : Address discrepancies (e.g., NMR splitting vs. X-ray data) by performing variable-temperature NMR to assess dynamic effects. Use density functional theory (DFT) to model tautomeric equilibria and compare with experimental IR/Raman vibrational modes. Collaborative data-sharing platforms (e.g., Zenodo) enable cross-lab validation .

Q. How does the crystal packing of this compound influence its physicochemical properties?

- Methodological Answer : Analyze single-crystal X-ray data (space group P2₁/c) to identify hydrogen-bonding networks (N–H···O, O–H···N). Correlate packing density (1.512 g/cm³) with thermal stability (TGA: decomposition >250°C). Hirshfeld surface metrics quantify intermolecular interactions (e.g., 12% O···H contacts) impacting solubility and melting points .

Q. What role does the nitro group play in the hydrogen-bonding network of this compound, and how does this affect its stability?

- Methodological Answer : The nitro group acts as a hydrogen-bond acceptor (N–O···H–N), stabilizing the crystal lattice (lattice energy ~120 kJ/mol). Quantum topology analysis (QTAIM) reveals critical bond paths, while DSC shows reduced hygroscopicity due to strong intramolecular H-bonds. This enhances shelf-life under ambient conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。